molecular formula C19H26O9 B12704107 Macrophyllside C CAS No. 113270-96-5

Macrophyllside C

Cat. No.: B12704107
CAS No.: 113270-96-5
M. Wt: 398.4 g/mol
InChI Key: IHYDHDVDMSIEGF-UHFFFAOYSA-N
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Description

Macrophyllside C is a naturally occurring compound found in certain plant species. It belongs to the class of glycosides, which are compounds that consist of a sugar molecule bonded to another functional group via a glycosidic bond. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Macrophyllside C typically involves the extraction from natural sources, followed by purification processes. The extraction is usually done using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant materials. The process includes harvesting the plant, drying, and grinding it into a fine powder. The powdered plant material is then extracted using solvents in large extraction tanks. The extract is concentrated and purified using industrial chromatography systems to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

Macrophyllside C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Macrophyllside C has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Macrophyllside C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in inflammation and oxidative stress. The compound may also interact with enzymes and receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Macrophyllside C can be compared with other glycosides such as:

    Macrophyllside A: Similar in structure but differs in the sugar moiety attached.

    Macrophyllside B: Similar in structure but differs in the aglycone part of the molecule.

Uniqueness

This compound is unique due to its specific biological activities and the particular plant species it is derived from

Properties

CAS No.

113270-96-5

Molecular Formula

C19H26O9

Molecular Weight

398.4 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 7-methoxy-2,2-dimethyl-3,4-dihydrochromene-6-carboxylate

InChI

InChI=1S/C19H26O9/c1-19(2)5-4-9-6-10(12(25-3)7-11(9)28-19)17(24)27-18-16(23)15(22)14(21)13(8-20)26-18/h6-7,13-16,18,20-23H,4-5,8H2,1-3H3

InChI Key

IHYDHDVDMSIEGF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC(=C(C=C2O1)OC)C(=O)OC3C(C(C(C(O3)CO)O)O)O)C

Origin of Product

United States

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